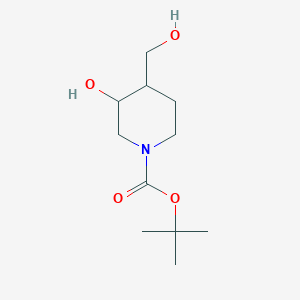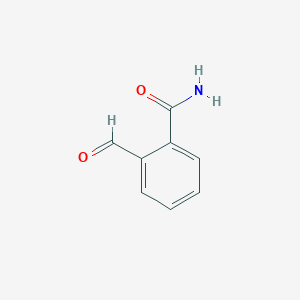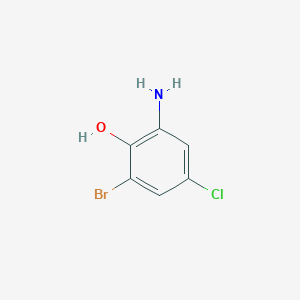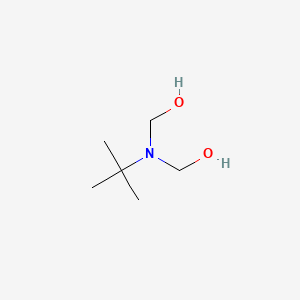
2-Amino-N-(2-Bromphenyl)benzamid
Übersicht
Beschreibung
2-Amino-N-(2-bromophenyl)benzamide is an organic compound with the molecular formula C13H11BrN2O. It is a benzamide derivative where the amine group is attached to the benzene ring, and a bromine atom is substituted at the ortho position relative to the amine group.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(2-bromophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that 2-Amino-N-(2-bromophenyl)benzamide may also have multiple targets.
Mode of Action
It is known that similar compounds can bind with high affinity to their targets, leading to various biological activities .
Pharmacokinetics
The compound’s skin permeation is low, with a log Kp of -5.17 cm/s .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemische Analyse
Biochemical Properties
2-Amino-N-(2-bromophenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of multiple cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6 . These interactions suggest that 2-Amino-N-(2-bromophenyl)benzamide can influence the metabolism of other compounds by inhibiting these enzymes.
Cellular Effects
2-Amino-N-(2-bromophenyl)benzamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory effects on cytochrome P450 enzymes can lead to altered metabolic pathways in cells, affecting the overall cellular function . Additionally, its interaction with these enzymes can impact the detoxification processes within cells.
Molecular Mechanism
The molecular mechanism of 2-Amino-N-(2-bromophenyl)benzamide involves its binding interactions with biomolecules. It acts as an inhibitor of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of substrates . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting various biochemical pathways within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-N-(2-bromophenyl)benzamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-N-(2-bromophenyl)benzamide remains stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound can lead to sustained inhibition of cytochrome P450 enzymes, affecting cellular metabolism over time.
Dosage Effects in Animal Models
The effects of 2-Amino-N-(2-bromophenyl)benzamide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits cytochrome P450 enzymes . At higher doses, it can cause adverse effects, including hepatotoxicity and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
2-Amino-N-(2-bromophenyl)benzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . The compound’s inhibitory effects on these enzymes can lead to altered metabolic flux and changes in metabolite levels within cells. This interaction can impact the overall metabolic balance and biochemical pathways in which the compound is involved.
Transport and Distribution
The transport and distribution of 2-Amino-N-(2-bromophenyl)benzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to permeate the blood-brain barrier, indicating its potential effects on the central nervous system . Additionally, its distribution within tissues can affect its localization and accumulation, influencing its overall biochemical activity.
Subcellular Localization
The subcellular localization of 2-Amino-N-(2-bromophenyl)benzamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytochrome P450 enzymes . This localization is essential for its inhibitory effects on these enzymes and its overall impact on cellular metabolism. Additionally, any post-translational modifications or targeting signals can influence its distribution within specific cellular compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-bromophenyl)benzamide typically involves the condensation of 2-bromoaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-N-(2-bromophenyl)benzamide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(2-bromophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted benzamides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-N-(3-bromophenyl)benzamide
- 2-Amino-N-(4-bromophenyl)benzamide
- 2-Amino-N-(2-chlorophenyl)benzamide
- 2-Amino-N-(2-fluorophenyl)benzamide
Uniqueness
2-Amino-N-(2-bromophenyl)benzamide is unique due to the presence of the bromine atom at the ortho position, which can significantly influence its chemical reactivity and biological activity. The position of the bromine atom can affect the compound’s ability to form specific interactions with target molecules, making it distinct from its isomers and other halogenated derivatives .
Eigenschaften
IUPAC Name |
2-amino-N-(2-bromophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSXPWPBPXHJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588142 | |
| Record name | 2-Amino-N-(2-bromophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34489-85-5 | |
| Record name | 2-Amino-N-(2-bromophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34489-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-(2-bromophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)




![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1283738.png)








